molecular formula C8H6BrFN2 B6358270 7-Bromo-6-fluoro-2-methyl-indazole CAS No. 1541782-62-0

7-Bromo-6-fluoro-2-methyl-indazole

Cat. No. B6358270
CAS RN: 1541782-62-0
M. Wt: 229.05 g/mol
InChI Key: GAPGITHMNBBPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-fluoro-2-methyl-indazole is a compound with significant potential in the field of research and industry. It has a molecular formula of C8H6BrFN2 and a molecular weight of 229.05 g/mol .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6BrFN2/c1-12-4-5-2-3-6 (9)7 (10)8 (5)11-12/h2-4H,1H3 .


Chemical Reactions Analysis

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . A novel, regioselective, and atom economic synthesis of 2H-indazole from substituted o-nitrobenzylamines via partial reduction followed by intramolecular N–N bond formation was developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.05 g/mol . The compound is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

7-Bromo-6-fluoro-2-methyl-indazole has been used in a variety of scientific research applications. It is used as a starting material for the synthesis of indazoles, thiazoles, and pyrazoles, which are important intermediates in the synthesis of biologically active compounds. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, oxazoles, and pyridines. It has also been used in the synthesis of various fluorinated compounds, such as fluoroalkenes and fluoroalcohols. In addition, this compound has been used in the synthesis of various optically active compounds, such as chiral compounds and enantiomers.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Bromo-6-fluoro-2-methyl-indazole in laboratory experiments include its low cost, its easy availability, and its ability to form complex structures with various functional groups. The main limitation of this compound is its instability in the presence of light and air.

Future Directions

The future directions for research on 7-Bromo-6-fluoro-2-methyl-indazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active compounds. In addition, further research is needed on the development of safer and more efficient methods for the synthesis of this compound. Finally, further research is needed on the development of new and improved synthetic routes for the synthesis of this compound and its derivatives.

Synthesis Methods

7-Bromo-6-fluoro-2-methyl-indazole can be synthesized from 2-methylindazole by a two-step process. In the first step, the 2-methylindazole is reacted with bromine to form 7-bromo-2-methylindazole. In the second step, the 7-bromo-2-methylindazole is reacted with hydrofluoric acid (HF) to form this compound. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction is usually completed within 1-2 hours.

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor . Precautionary measures against static discharge are advised, and it should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

7-bromo-6-fluoro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGITHMNBBPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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